
NSC 263788
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 263788 is an organic compound with the molecular formula C12H13N3O2. It is a light yellow to yellow powder or crystals . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 263788 typically involves the nucleophilic aromatic substitution of 2-nitro-5-fluorobenzonitrile with piperidine . The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
NSC 263788 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride dihydrate (SnCl2 ⋅ 2 H2O) in an acidic medium.
Substitution: Piperidine in a suitable solvent under reflux conditions.
Major Products Formed
Reduction: 2-Amino-5-(piperidin-1-yl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
NSC 263788 has several applications in scientific research:
Mechanism of Action
The mechanism of action of NSC 263788 involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidinyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
NSC 263788 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a piperidinyl group makes it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
13514-94-8 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-nitro-5-piperidin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H13N3O2/c13-9-10-8-11(4-5-12(10)15(16)17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI Key |
VQHNRSWQEXMRKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
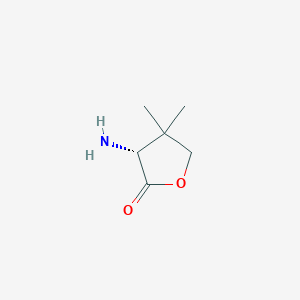
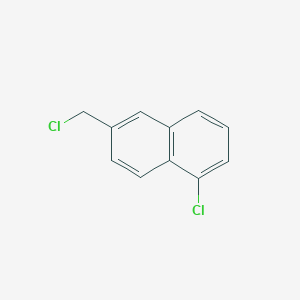
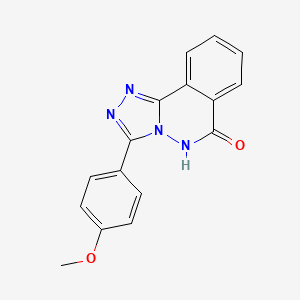

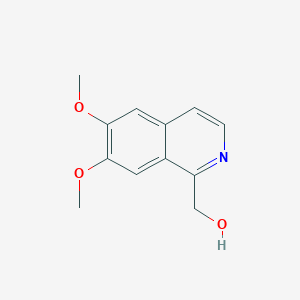
![1,3-Dibromo-5-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B8740897.png)

![N-(3,4-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B8740906.png)
![2-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B8740914.png)
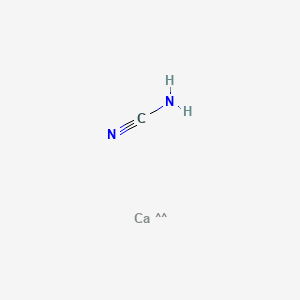
![7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE](/img/structure/B8740919.png)
![6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B8740927.png)
![(S)-1-(3-Phenyl-3H-imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B8740943.png)

